molecular formula C12H19Cl2N3O B6201500 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride CAS No. 1830135-51-7

6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride

Cat. No. B6201500
CAS RN: 1830135-51-7
M. Wt: 292.2
InChI Key:
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A Diels–Alder reaction has been reported in the synthesis of a related compound .


Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 292.21 . The InChI code is 1S/C12H17N3O.2ClH/c16-12 (11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10;;/h1-3,6,10,13H,4-5,7-9H2, (H,15,16);2*1H .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry, future research could focus on the development of more efficient synthesis methods, the discovery of new derivatives with potential pharmacological applications, and a deeper understanding of their mechanisms of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride involves the reaction of 6-methyl-2-pyridinecarboxylic acid with piperidine and subsequent conversion of the resulting amide to the dihydrochloride salt.", "Starting Materials": [ "6-methyl-2-pyridinecarboxylic acid", "piperidine", "diethyl ether", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-methyl-2-pyridinecarboxylic acid is dissolved in diethyl ether and reacted with piperidine to form 6-methyl-N-piperidin-4-ylpyridine-2-carboxamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to form 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride." ] }

CAS RN

1830135-51-7

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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